Cas no 1015846-00-0 (1-2-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine)

1-2-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine is a fluorinated pyrazole derivative with a trifluoromethylbenzyl substituent, offering unique chemical properties due to its electron-withdrawing trifluoromethyl group. This compound is valued in pharmaceutical and agrochemical research for its potential as a versatile intermediate in the synthesis of biologically active molecules. The presence of the pyrazole amine moiety enhances its reactivity, enabling selective functionalization for targeted applications. Its structural features, including the trifluoromethyl group, contribute to improved metabolic stability and lipophilicity, making it suitable for drug discovery and development. The compound is typically handled under controlled conditions due to its sensitivity, ensuring optimal purity and performance in synthetic workflows.
1-2-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine structure
1015846-00-0 structure
Product Name:1-2-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine
CAS No:1015846-00-0
MF:C11H10F3N3
MW:241.21241235733
MDL:MFCD08457376
CID:869718
Update Time:2026-04-29

1-2-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine
    • 1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine(SALTDATA: FREE)
    • 2-[[2-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine
    • 1-[2-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-AMINE
    • 2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine
    • 2-(2-trifluoromethyl-benzyl)-2H-pyrazol-3-ylamine
    • AG-D-08687
    • AGN-PC-016760
    • Ambcb4022394
    • CTK3J9955
    • SureCN1491106
    • OTAVA-BB 1196600
    • CHEMBRDG-BB 4022394
    • UKRORGSYN-BB BBV-032271
    • 1-2-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine
    • MDL: MFCD08457376
    • Inchi: InChI=1S/C11H10F3N3/c12-11(13,14)9-4-2-1-3-8(9)7-17-10(15)5-6-16-17/h1-6H,7,15H2
    • InChI Key: FRVGKUCNEILPOV-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)CN2C(=CC=N2)N)C(F)(F)F

Computed Properties

  • Exact Mass: 241.08300
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 43.84000
  • LogP: 3.11360

1-2-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-2-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1015846-00-0)1-2-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine
Order Number:A1096328
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:17
Price ($):339.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:1015846-00-0)1-2-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine
A1096328
Purity:99%
Quantity:5g
Price ($):339.0
Email